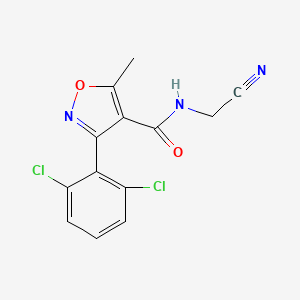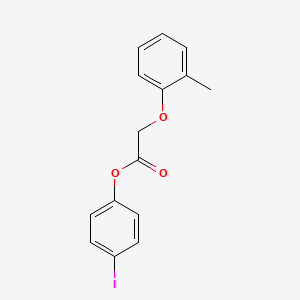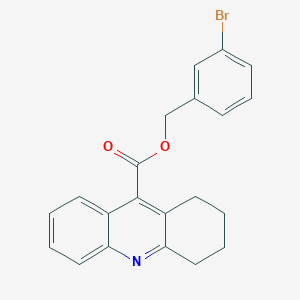![molecular formula C22H30N2O4 B14920696 4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B14920696.png)
4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological pathways and its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL
- 4-(((4-(4-CHLOROBENZYL)-1-PIPERAZINYL)IMINO)METHYL)-2,6-DIMETHOXYPHENOL
- 4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-2,6-DIMETHOXYPHENOL
Uniqueness
4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to its specific ethoxybenzyl substitution, which may confer distinct biological and chemical properties compared to other piperazine derivatives. This uniqueness can be attributed to differences in molecular interactions and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H30N2O4/c1-4-28-19-7-5-17(6-8-19)15-23-9-11-24(12-10-23)16-18-13-20(26-2)22(25)21(14-18)27-3/h5-8,13-14,25H,4,9-12,15-16H2,1-3H3 |
InChI Key |
NKQTVNKOIHWOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-](/img/structure/B14920620.png)
![N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine](/img/structure/B14920627.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14920639.png)
![1-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-(1-ethyl-propyl)-piperazine](/img/structure/B14920652.png)

![2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920666.png)
![2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B14920668.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B14920673.png)
methanone](/img/structure/B14920678.png)
![Dimethyl 5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]isophthalate](/img/structure/B14920683.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14920687.png)

